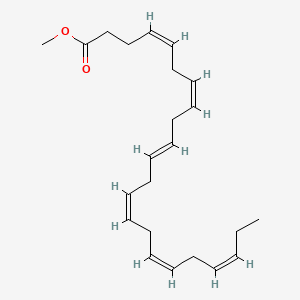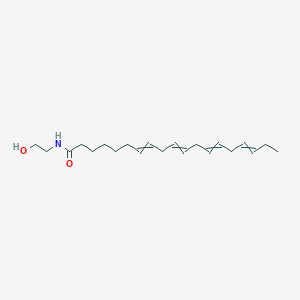
N-(2-hydroxyethyl)nonadeca-7,10,13,16-tetraenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Docosatetraenoyl Ethanolamide typically involves the reaction of docosatetraenoic acid with ethanolamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for Docosatetraenoyl Ethanolamide are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Docosatetraenoyl Ethanolamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the docosatetraenoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group in the ethanolamine moiety can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated ethanolamides.
Substitution: Alkylated or acylated ethanolamides.
Scientific Research Applications
Docosatetraenoyl Ethanolamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of ethanolamides and their interactions with various reagents.
Industry: Potential applications in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
Docosatetraenoyl Ethanolamide exerts its effects primarily through the activation of the cannabinoid receptor CB1 . Upon binding to this receptor, it modulates various signaling pathways involved in pain perception, inflammation, and neuroprotection . The exact molecular targets and pathways are still under investigation, but it is known to share similarities with anandamide in its mode of action .
Comparison with Similar Compounds
Anandamide (N-arachidonoylethanolamine): Contains arachidonic acid instead of docosatetraenoic acid and acts on the same cannabinoid receptors.
Oleoylethanolamide: Contains oleic acid and has different physiological effects, primarily related to appetite regulation.
Palmitoylethanolamide: Contains palmitic acid and is known for its anti-inflammatory and analgesic properties.
Uniqueness: Docosatetraenoyl Ethanolamide is unique due to its specific structure, which allows it to interact with cannabinoid receptors with similar potency and efficacy as anandamide but may have distinct physiological roles and effects .
Properties
Molecular Formula |
C21H35NO2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)nonadeca-7,10,13,16-tetraenamide |
InChI |
InChI=1S/C21H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20-23/h3-4,6-7,9-10,12-13,23H,2,5,8,11,14-20H2,1H3,(H,22,24) |
InChI Key |
NSTJYLJXTUKKJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S,7R,8R,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767211.png)
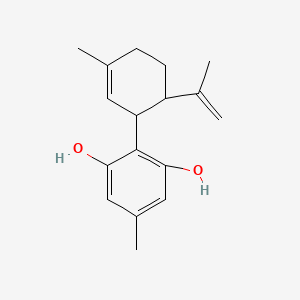
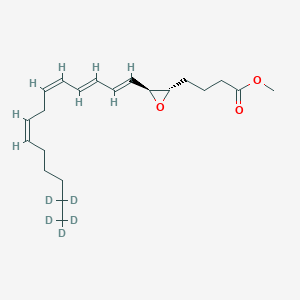
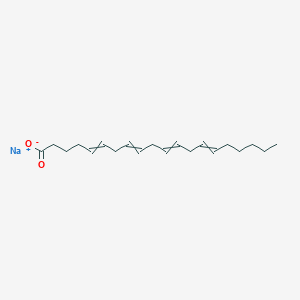
![methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate](/img/structure/B10767241.png)
![(5S,7R,12S)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767252.png)

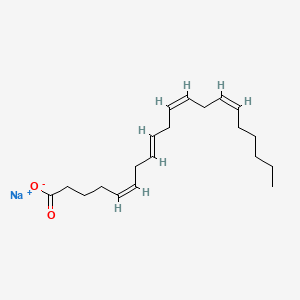
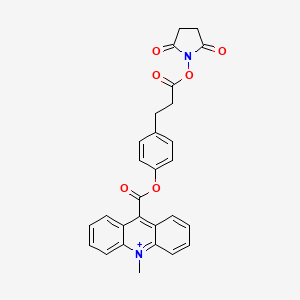

![Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B10767285.png)
